4,6-ジアミノピリミジン

概要

説明

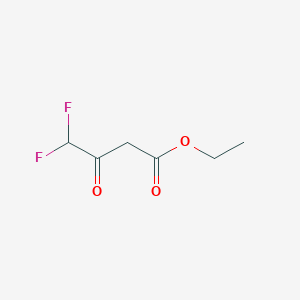

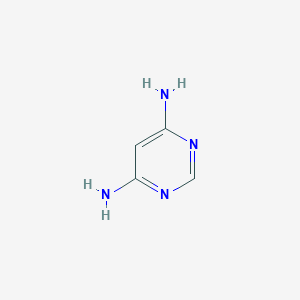

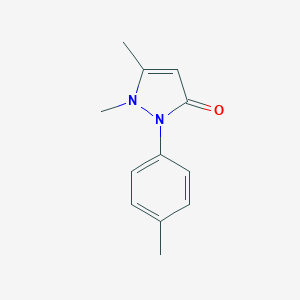

4,6-Diaminopyrimidine (DAP) is a class of organic chemical compounds that include two amine groups on a pyrimidine ring . It is used in the preparation of pharmaceutical goods .

Synthesis Analysis

A series of substituted diheteroaryl sulfides was synthesized by the reaction of 4,6-diaminopyrimidine-2(1H)-thione with fluoro- and chloroheteroaromatic compounds in the presence of Na2CO3 in acetonitrile under reflux conditions . The structures of the synthesized compounds were confirmed by IR, 1H, 19F, and 13C NMR spectroscopy, as well as elemental analysis and X-ray structural analysis .

Molecular Structure Analysis

The molecular formula of 4,6-Diaminopyrimidine is C4H6N4, with an average mass of 110.117 Da and a monoisotopic mass of 110.059242 Da .

Chemical Reactions Analysis

4,6-Diaminopyrimidine-2(1H)-thione reacts with fluoro- and chloroheteroaromatic compounds chemoselectively as S- rather than N-nucleophile . The structures of the synthesized compounds were confirmed by IR, 1H, 19F, and 13C NMR spectroscopy, as well as elemental analysis and X-ray structural analysis .

Physical and Chemical Properties Analysis

4,6-Diaminopyrimidine has a molecular weight of 110.12 and is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

科学的研究の応用

医薬品:抗がん剤

4,6-ジアミノピリミジンは、強力な抗がん活性を有する化合物の合成におけるコア構造として役立ちます。その誘導体は、様々な癌細胞株において細胞増殖を阻害する能力について研究されてきました。 ピリミジン環は、DNAおよびRNAの主要な構成要素であり、DNA複製および転写プロセスを阻害する可能性のある分子の設計を可能にするため、癌治療における貴重な標的となります .

抗菌および抗真菌用途

この化合物は、新規抗菌剤および抗真菌剤の開発において有望であることが示されています。 天然ヌクレオチドとの構造的類似性により、ヌクレオチド合成に関与する酵素の競合的阻害剤として作用することができ、これは病原性微生物の増殖と増殖に不可欠です .

農業化学:農薬

農業化学の分野では、4,6-ジアミノピリミジンの誘導体は農薬の製造に使用されます。 これらの化合物は、分子レベルで害虫のライフサイクルを破壊することができ、環境に悪影響を与えることなく作物を保護するための効果的な手段を提供します .

材料科学:有機半導体

研究者は、有機半導体の合成における4,6-ジアミノピリミジンの使用を調査しています。 電子を供与する能力により、有機発光ダイオード(OLED)やその他の電子デバイスで使用できる材料を作成するための候補となっています .

生化学:酵素阻害剤

その構造的特性により、4,6-ジアミノピリミジンは酵素阻害剤の設計における潜在的な候補です。 これは、酵素反応の遷移状態を模倣するか、または酵素の活性部位に結合することができ、それによってその機能を阻害し、これは薬物開発における一般的な戦略です .

神経科学:神経保護剤

この化合物の誘導体は、神経保護特性について研究されています。 神経細胞を損傷や死から保護することにより、神経変性疾患に治療的可能性を提供する可能性があります .

化粧品:脱毛治療

4,6-ジアミノピリミジンは、脱毛治療製剤に含まれています。 これは、脱毛を減らし、毛髪の量と密度を高めることが知られており、毛髪障害の治療を目的とした化粧品製品の貴重な成分となっています .

分析化学:クロマトグラフィー標準

分析化学では、4,6-ジアミノピリミジンは、サンプル内の物質を特定および定量化するために、クロマトグラフィーにおける標準として使用できます。 その明確に定義された特性により、様々な分析技術における参照化合物として使用することに適しています .

作用機序

Target of Action

4,6-Diaminopyrimidine is a structural analog of pyrimidine, a key component of DNA and RNA. It has been found to target Hematopoietic Progenitor Kinase 1 (HPK1) , a member of the germinal center kinase family of serine/threonine kinases . HPK1 is mainly expressed by hematopoietic cells and plays a crucial role in immune response .

Mode of Action

It is known that pyrimidine analogs like pyrimethamine inhibit the dihydrofolate reductase of plasmodia, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for dna synthesis and cell multiplication . This leads to failure of nuclear division at the time of schizont formation in erythrocytes and liver .

Biochemical Pathways

It is known that pyrimidine analogs like pyrimethamine inhibit the dihydrofolate reductase, thereby blocking the biosynthesis of purines and pyrimidines . This inhibition disrupts DNA synthesis and cell multiplication, leading to the death of the parasite .

Pharmacokinetics

A study on a similar compound, 14-o-[(4,6-diaminopyrimidine-2-yl)thioacetyl] mutilin (dptm), showed that after intravenous, intramuscular, and oral administrations, dptm was rapidly absorbed and metabolized in rats . The half-life of DPTM was found to be between 1.70–4.70 hours for different doses .

Result of Action

It is known that pyrimidine analogs like pyrimethamine lead to the failure of nuclear division at the time of schizont formation in erythrocytes and liver, resulting in the death of the parasite .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

4,6-Diaminopyrimidine interacts with various enzymes, proteins, and other biomolecules. It is a part of many dihydrofolate reductase inhibitor drugs . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

4,6-Diaminopyrimidine has shown potent anticancer activity against certain cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 4,6-Diaminopyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its biochemical properties and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Diaminopyrimidine change over time. It has been observed to have good stability and weak inhibitory activity on cytochrome P450 (CYP) isoforms . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4,6-Diaminopyrimidine vary with different dosages in animal models. It has been observed that 4,6-Diaminopyrimidine is rapidly absorbed and metabolized in rats with the half-life (t1/2) of 1.70–1.86, 3.23–3.49 and 4.38–4.70 for 10, 25 and 75 mg/kg doses, respectively .

Metabolic Pathways

4,6-Diaminopyrimidine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

4,6-Diaminopyrimidine is transported and distributed within cells and tissues. It is diffused into all the tested tissues, especially into the intestine and lung . It interacts with transporters or binding proteins, affecting its localization or accumulation.

特性

IUPAC Name |

pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-4(6)8-2-7-3/h1-2H,(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISVBCMQSJUHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275776 | |

| Record name | 4,6-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2434-56-2 | |

| Record name | 4,6-Pyrimidinediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DIAMINOPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-Pyrimidinediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD899M5PW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)